LY-411575

Description

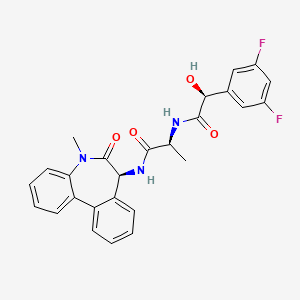

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSSJYNJIZWPSB-CVRXJBIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@H](C4=CC(=CC(=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439850 | |

| Record name | LY-411575 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209984-57-6 | |

| Record name | (αS)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-α-hydroxybenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209984-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 411575 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209984576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-411575 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY-411575

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-411575 is a potent, cell-permeable small molecule that functions as a non-competitive inhibitor of the γ-secretase complex. This intramembrane aspartyl protease is a critical enzyme in the processing of multiple transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and the Notch family of receptors. By inhibiting γ-secretase, this compound effectively modulates two major signaling pathways implicated in a range of physiological and pathological processes, including Alzheimer's disease and cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on APP and Notch signaling, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: Inhibition of γ-Secretase

The primary mechanism of action of this compound is the potent inhibition of the γ-secretase enzyme complex. This complex is composed of four core protein subunits: presenilin (PSEN), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). Presenilin forms the catalytic core of the complex. This compound binds to the presenilin subunit, thereby blocking the proteolytic activity of the entire γ-secretase complex.

This inhibition affects the intramembrane cleavage of type I transmembrane proteins, with the most well-characterized substrates being APP and Notch receptors.

Modulation of Amyloid Precursor Protein (APP) Processing

In the amyloidogenic pathway, APP is sequentially cleaved by β-secretase (BACE1) and then γ-secretase. The cleavage by γ-secretase at various sites within the transmembrane domain of the C-terminal fragment of APP (C99) results in the production of amyloid-beta (Aβ) peptides of varying lengths, primarily Aβ40 and Aβ42. The Aβ42 isoform is particularly prone to aggregation and is a major component of the amyloid plaques found in the brains of patients with Alzheimer's disease.

This compound, by inhibiting γ-secretase, prevents the cleavage of C99 and thereby reduces the production of both Aβ40 and Aβ42. This has been demonstrated in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for Alzheimer's disease.

Inhibition of Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development, tissue homeostasis, and cell fate determination. The Notch receptor is a type I transmembrane protein that, upon binding to a ligand (e.g., Delta or Jagged) on an adjacent cell, undergoes a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase (S3 cleavage), releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators to regulate the expression of target genes (e.g., Hes and Hey families).

This compound's inhibition of γ-secretase blocks the S3 cleavage of the Notch receptor, preventing the release of NICD and subsequent downstream gene transcription. This disruption of Notch signaling can lead to various biological effects, including alterations in cell differentiation and proliferation. For instance, studies have shown that this compound can induce goblet cell differentiation in the intestine and affect lymphopoiesis.[1]

Quantitative Data

The potency of this compound has been quantified in various assays. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

| Target | Assay Type | IC50 Value | Reference |

| γ-Secretase | Membrane-based assay | 0.078 nM | [2][3] |

| γ-Secretase | Cell-based assay | 0.082 nM | [2][3] |

| Notch S3 Cleavage | Cell-based assay | 0.39 nM | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the impact of this compound on the APP processing and Notch signaling pathways.

Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory effect of this compound.

Caption: Notch signaling pathway and the inhibitory action of this compound.

Experimental Workflows

The following diagrams outline typical experimental workflows to assess the activity of this compound.

Caption: Workflow for an in vitro γ-secretase activity assay.

Caption: Workflow for Western blot analysis of Notch activation.

Experimental Protocols

In Vitro γ-Secretase Activity Assay

This protocol is adapted from commercially available fluorogenic γ-secretase assay kits.

Materials:

-

Cell line expressing APP (e.g., HEK293-APP)

-

This compound

-

γ-Secretase substrate (fluorogenic, e.g., a peptide sequence spanning the γ-secretase cleavage site of APP, flanked by a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 6.8, 2 mM EDTA, 0.25% CHAPSO)

-

96-well black microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Membrane Preparation:

-

Harvest cells and resuspend in a hypotonic buffer.

-

Homogenize the cells and centrifuge to pellet nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA assay.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the membrane preparation (e.g., 10-20 µg of protein per well).

-

Add the this compound dilutions or vehicle control to the wells.

-

Pre-incubate for 15-30 minutes at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic γ-secretase substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Detection and Analysis:

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 440 nm).

-

Plot the fluorescence intensity against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Western Blot for Cleaved Notch1 (NICD)

This protocol is for the detection of the active, cleaved form of Notch1.

Materials:

-

Cell line with active Notch signaling (e.g., T-ALL cell lines like Jurkat)

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-cleaved Notch1 (Val1744)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere (if applicable).

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24-48 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.

-

Clarify the lysate by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-cleaved Notch1 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Amyloid-Beta (Aβ) ELISA

This protocol is for the quantification of secreted Aβ40 and Aβ42 in cell culture media.

Materials:

-

Cell line overexpressing APP (e.g., CHO-APP or SH-SY5Y-APP)

-

This compound

-

Commercially available Aβ40 and Aβ42 ELISA kits

-

Cell culture medium

-

Spectrophotometric plate reader

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to reach a suitable confluency.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle.

-

Incubate for a defined period (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the conditioned cell culture medium.

-

Centrifuge the medium to remove any cells or debris.

-

-

ELISA:

-

Perform the Aβ40 and Aβ42 ELISAs according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate and stopping the reaction.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

Generate a standard curve and calculate the concentrations of Aβ40 and Aβ42 in the samples.

-

Plot the Aβ concentrations against the this compound concentration to determine the dose-response relationship.

-

In Vivo Administration in a Transgenic Mouse Model of Alzheimer's Disease

This protocol provides a general guideline for administering this compound to a model such as the Tg2576 mouse.

Materials:

-

Tg2576 mice

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

-

Gavage needles

-

Anesthesia and surgical tools for tissue collection

Procedure:

-

Dosing:

-

Prepare a suspension of this compound in the vehicle.

-

Administer this compound or vehicle to the mice via oral gavage once daily for a specified duration (e.g., 14 days). A typical dose range is 1-10 mg/kg.

-

-

Tissue Collection:

-

At the end of the treatment period, anesthetize the mice.

-

Collect blood via cardiac puncture for plasma Aβ analysis.

-

Perfuse the mice with saline and harvest the brains.

-

-

Tissue Processing and Analysis:

-

Homogenize one brain hemisphere in a suitable buffer for Aβ extraction.

-

Use the other hemisphere for immunohistochemical analysis of amyloid plaques.

-

Measure Aβ levels in the plasma and brain homogenates using ELISA.

-

Conclusion

This compound is a powerful research tool for investigating the roles of γ-secretase, APP processing, and Notch signaling in health and disease. Its high potency and well-defined mechanism of action make it an invaluable compound for target validation and for elucidating the complex biological consequences of γ-secretase inhibition. The experimental protocols provided in this guide offer a starting point for researchers to study the effects of this compound in various experimental systems. Careful consideration of the dual inhibition of Aβ production and Notch signaling is essential for interpreting the results obtained with this compound.

References

LY-411575: A Potent γ-Secretase Inhibitor for Research in Neurodegeneration and Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LY-411575 is a highly potent, cell-permeable small molecule inhibitor of γ-secretase, a multi-subunit intramembrane aspartyl protease.[1][2] Due to its sub-nanomolar efficacy, this compound serves as a critical research tool for investigating the physiological and pathological roles of γ-secretase and its substrates, primarily the amyloid precursor protein (APP) and Notch receptors.[3] Dysregulation of γ-secretase activity is implicated in Alzheimer's disease, through the generation of amyloid-beta (Aβ) peptides, and in various cancers due to aberrant Notch signaling.[3][4] This guide provides a comprehensive overview of the inhibitory activity of this compound, detailed experimental protocols for its characterization, and a visualization of the affected signaling pathways.

Data Presentation: Inhibitory Activity of this compound

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various assay formats, demonstrating its potent activity against γ-secretase and its downstream effects.

| Target | Assay Type | IC50 Value (nM) |

| γ-Secretase | Membrane-based | 0.078[1][3][4][5][6] |

| γ-Secretase | Cell-based (Aβ40 production) | 0.082[1][3][4][5][6] |

| Notch S3 Cleavage | Cell-based (NICD production) | 0.39[1][3][4][5][6] |

| γ-Secretase | Cell-permeable assay | 0.14[2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's inhibitory activity.

Membrane-Based γ-Secretase Activity Assay

This assay quantifies the in vitro activity of this compound on isolated γ-secretase complexes.

-

Preparation of Membranes: Membranes are prepared from Human Embryonic Kidney (HEK293) cells engineered to express human APP.[1]

-

Assay Conditions: The prepared membranes are incubated with various concentrations of this compound.

-

Detection of Aβ: The levels of Aβ40 and Aβ42 produced are measured using an electrochemiluminescence detection-based immunoassay.[1]

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based γ-Secretase and Notch Cleavage Assays

These assays determine the potency of this compound in a cellular context.

-

Cell Lines: HEK293 cells expressing either human APP with the Swedish and London mutations or a Notch construct (NΔE) are used.[1]

-

Treatment: Intact cells are treated with a range of this compound concentrations for 4 hours at 37°C.[1][4]

-

Detection of Aβ Production: For APP-expressing cells, the conditioned medium is collected, and Aβ levels are quantified via an electrochemiluminescence-based immunoassay.[1]

-

Detection of Notch Cleavage: For NΔE-expressing cells, the cells are lysed, and the cell lysates are separated by 4-12% NuPAGE gel electrophoresis. The processed Notch Intracellular Domain (NICD) fragment is detected by Western blot using a cleavage site-specific antibody. The inhibition of NICD production is quantified by spot densitometric analysis.[1][4]

-

Data Analysis: IC50 values for both Aβ production and NICD inhibition are determined from the respective dose-response curves.

Signaling Pathways and Experimental Workflow

Signaling Pathway of γ-Secretase Inhibition by this compound

The γ-secretase complex is a key mediator in two critical signaling pathways: the amyloidogenic processing of APP and the Notch signaling cascade. This compound exerts its effects by directly inhibiting the catalytic activity of this complex.

Caption: Inhibition of Amyloid and Notch Pathways by this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of this compound in a cell-based assay.

Caption: Workflow for Cell-Based IC50 Determination of this compound.

References

LY-411575: A Technical Guide to its Efficacy and Mechanism in Amyloid-Beta Reduction

For: Researchers, Scientists, and Drug Development Professionals

Abstract

LY-411575 is a highly potent, cell-permeable small molecule inhibitor of γ-secretase, a critical enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). By directly targeting the presenilin catalytic subunit of the γ-secretase complex, this compound effectively blocks the intramembrane cleavage of APP, leading to a significant and dose-dependent reduction in the production of amyloid-beta (Aβ) peptides, particularly Aβ40 and Aβ42.[1][2] This technical document provides a comprehensive overview of the mechanism, quantitative efficacy, and experimental methodologies associated with this compound. It also addresses the compound's significant off-target effects on Notch signaling, a key consideration for its therapeutic potential.

Core Mechanism of Action: γ-Secretase Inhibition

This compound functions as a direct, transition-state analogue inhibitor of the γ-secretase complex.[3] This complex is an intramembrane aspartyl protease responsible for the final cleavage of several type-I membrane proteins. In the context of Alzheimer's disease pathology, its most critical substrates are the Amyloid Precursor Protein (APP) and the Notch receptor.[2][4]

The canonical amyloidogenic pathway involves the sequential cleavage of APP by β-secretase (BACE1) and then γ-secretase. This compound binds to the active site within the presenilin subunit of the γ-secretase complex, physically obstructing its catalytic activity.[1][2] This inhibition prevents the liberation of Aβ peptides from the C-terminal fragment of APP, thereby reducing the extracellular concentration of both Aβ40 and Aβ42, the primary components of amyloid plaques.[1]

Quantitative Efficacy Data

This compound demonstrates sub-nanomolar potency in inhibiting γ-secretase activity across various assay formats. Its efficacy has been quantified both in vitro using cell-based and membrane-based assays and in vivo in multiple animal models.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Substrate | IC50 Value | Reference |

| Membrane-based Assay | γ-Secretase | APP | 0.078 nM | [2][5] |

| Cell-based Assay (HEK293) | γ-Secretase | APP | 0.082 nM | [2][5] |

| Cell-based Assay (Primary Neurons) | γ-Secretase | APP | 0.1 nM | [5] |

| Cell-based Assay (HEK293) | γ-Secretase | Notch | 0.39 nM | [1][5] |

Table 2: In Vivo Efficacy of this compound on Amyloid-Beta Reduction

| Animal Model | Dose / Route | Duration | Effect | Reference |

| Non-transgenic Rat | 1.3 mg/kg (ID50) / Oral | Single Dose | 50% reduction in brain and CSF Aβ40 | [6] |

| TgCRND8 Mice | 0.6 mg/kg (ED50) / Oral | Not Specified | 50% reduction in cortical Aβ40 | [5] |

| TgCRND8 Mice | 1-10 mg/kg / Oral | 15 Days | Dose-dependent decrease in brain and plasma Aβ40/42 | [4][5] |

| APP:PS1 Mice | 5 mg/kg / Oral Gavage | 21 Days | Significant reduction in soluble brain Aβ40 and Aβ42 | [7] |

Off-Target Profile: Notch Pathway Inhibition

A primary challenge in the therapeutic application of γ-secretase inhibitors is their lack of selectivity for APP over other substrates. The most consequential off-target substrate is the Notch receptor, a protein crucial for cell-fate determination, lymphopoiesis, and intestinal cell differentiation.[4][8]

Inhibition of Notch cleavage by this compound disrupts its signaling pathway, leading to a range of mechanism-based toxicities observed in preclinical studies.[3] These include impaired T-cell and B-cell maturation in the thymus and evidence of intestinal goblet cell hyperplasia.[3][4][8] These effects are dose-dependent and represent a significant barrier to establishing a safe therapeutic window.[5]

Experimental Protocols & Methodologies

Compound Preparation and Solubilization

-

Stock Solution: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2]

-

Solubility: The compound is insoluble in water. For high-concentration solutions, ethanol can be used, potentially with sonication to aid dissolution.[2]

-

Storage: The solid form should be stored at -20°C. Working solutions should be prepared fresh to avoid degradation and loss of potency.[2]

In Vitro Cell-Based Assays

-

Objective: To determine the IC50 of this compound on Aβ and Notch cleavage.

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing APP (e.g., APPSw) or a Notch substrate are commonly used.[5][9] Neuronal cell lines like SH-SY5Y can also be employed.[2]

-

Protocol:

-

Cells are cultured to a suitable confluency in appropriate media.

-

The media is replaced with fresh media containing this compound at concentrations ranging from picomolar to micromolar (e.g., 10 pM to 1 μM). A vehicle control (DMSO) is run in parallel.[2]

-

Cells are incubated for a defined period (e.g., 24-72 hours).[2]

-

Aβ Quantification: The conditioned media is collected, and the levels of Aβ40 and Aβ42 are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[2]

-

Notch Inhibition Quantification: Cell lysates are collected. The cleavage of the Notch receptor (specifically S3 cleavage) is assessed by Western blot, probing for the Notch Intracellular Domain (NICD).[2]

-

In Vivo Animal Studies

-

Objective: To assess the dose-dependent reduction of Aβ in brain tissue and cerebrospinal fluid (CSF).

-

Animal Models: APP transgenic mice (e.g., TgCRND8, APP:PS1) are used to model amyloid pathology.[7][8] Non-transgenic rats can be used to measure effects on endogenous Aβ.[6]

-

Protocol:

-

Dosing: this compound is administered to animals, typically via oral gavage, at doses ranging from 1 to 10 mg/kg.[2][5]

-

Vehicle: A common vehicle for oral administration consists of polyethylene glycol, propylene glycol, ethanol, and methylcellulose to ensure bioavailability.[2]

-

Time Course: Animals are treated for a specified duration, ranging from a single dose to chronic daily administration for several weeks.[4][6]

-

Sample Collection: At the end of the treatment period, animals are euthanized. Brain tissue, blood (for plasma), and CSF are collected.

-

Aβ Quantification: Brain tissue is homogenized. Soluble and insoluble Aβ fractions are often separated. Aβ40 and Aβ42 levels in brain homogenates, plasma, and CSF are quantified by ELISA.[7]

-

Toxicity Monitoring: Tissues such as the thymus and intestine are collected for histological analysis to assess Notch-related side effects (e.g., lymphocyte depletion, goblet cell hyperplasia).[4][8]

-

Conclusion

This compound is an exceptionally potent inhibitor of γ-secretase, robustly demonstrating its ability to reduce the production of pathogenic Aβ peptides in both in vitro and in vivo models.[6][8] Its well-characterized mechanism and sub-nanomolar potency make it an invaluable research tool for dissecting the roles of γ-secretase in Alzheimer's disease and other biological processes. However, its clinical development has been hampered by significant mechanism-based toxicities arising from the concurrent inhibition of Notch signaling.[3][4] These findings underscore the critical challenge for the field: developing next-generation inhibitors or modulators that can selectively target APP processing over Notch cleavage to achieve a viable therapeutic index for the treatment of Alzheimer's disease.[9][10]

References

- 1. rhodopsin-peptide.com [rhodopsin-peptide.com]

- 2. as-605240.com [as-605240.com]

- 3. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic treatment with the gamma-secretase inhibitor LY-411,575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Quantitative measurement of changes in amyloid-beta(40) in the rat brain and cerebrospinal fluid following treatment with the gamma-secretase inhibitor this compound [N2-[(2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl]-N1-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-L-alaninamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Existing plaques and neuritic abnormalities in APP:PS1 mice are not affected by administration of the gamma-secretase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 9. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LY-411575 in the Modulation of the Notch Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Notch signaling pathway is a critical regulator of cellular processes, including differentiation, proliferation, and apoptosis. Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer. LY-411575 has emerged as a potent and selective small molecule inhibitor of γ-secretase, a key enzyme in the activation of the Notch signaling cascade. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on the Notch signaling pathway. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this crucial pathway.

Introduction to the Notch Signaling Pathway

The Notch signaling pathway is an evolutionarily conserved cell-cell communication system. In mammals, the pathway consists of four transmembrane receptors (Notch1-4) and five ligands (Jagged1, Jagged2, and Delta-like ligands 1, 3, and 4)[1]. The binding of a ligand to a Notch receptor initiates a cascade of proteolytic cleavages. The final cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it interacts with the transcription factor CSL (CBF-1/Suppressor of Hairless/LAG-1) to activate the transcription of downstream target genes, including those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families[1][2]. These target genes are instrumental in dictating cell fate decisions.

This compound: A Potent γ-Secretase Inhibitor

This compound is a highly potent, cell-permeable inhibitor of the γ-secretase complex[3]. By targeting this enzyme, this compound effectively blocks the cleavage of the Notch receptor, thereby preventing the release of NICD and the subsequent activation of downstream signaling. This inhibitory action makes this compound a valuable tool for studying the physiological and pathological roles of Notch signaling and a potential therapeutic agent for diseases driven by aberrant Notch activity.

Mechanism of Action

This compound functions by directly binding to the presenilin subunit, the catalytic core of the γ-secretase complex. This binding event allosterically inhibits the proteolytic activity of the enzyme, preventing the processing of its substrates, including the Notch receptor and the amyloid precursor protein (APP). The inhibition of Notch receptor cleavage is the primary mechanism by which this compound modulates the Notch signaling pathway.

Figure 1. Mechanism of action of this compound on the Notch signaling pathway.

Quantitative Data

The potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data related to its inhibitory activity and effects on cellular processes.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| γ-Secretase | Membrane-based | 0.078 | [3] |

| γ-Secretase | Cell-based | 0.082 | [3] |

| Notch S3 Cleavage | Cell-based | 0.39 | [3] |

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| Kaposi's Sarcoma | Sarcoma | Induction of apoptosis | Not specified | [4] |

| Human Bone Marrow Skeletal (Mesenchymal) Stem Cells (hBMSCs) | N/A | Inhibition of osteoblast differentiation | 3.0 µM | [5][6] |

| Various | Breast, Pancreatic, Hepatocellular Carcinoma | Cytotoxicity | 10-50 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the Notch signaling pathway.

Figure 2. General experimental workflow for characterizing this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

96-well plates

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Western Blot for Notch Intracellular Domain (NICD)

Objective: To detect the levels of cleaved and activated Notch (NICD) following treatment with this compound.

Materials:

-

Cells or tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-cleaved Notch1 (e.g., Val1744)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved Notch1 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A band at approximately 120 kDa corresponds to NICD[8].

Quantitative Real-Time PCR (qRT-PCR) for Hes1 and Hey1

Objective: To quantify the expression of Notch target genes, Hes1 and Hey1, after treatment with this compound.

Materials:

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

qRT-PCR instrument

-

Primers for Hes1, Hey1, and a housekeeping gene (e.g., GAPDH, ACTB)

Primer Sequences:

-

Human HES1:

-

Human HEY1:

-

Forward: 5'-GTACCCAGTGCCTTTGAGGG-3'

-

Reverse: 5'-TCAGAAATCCCAACTCGTGC-3'

-

-

Mouse Hes1:

-

Forward: 5'-GGAAATGACTGTGAAGCACCTCC-3'

-

Reverse: 5'-GAAGCGGGTCACCTCGTTCATG-3'

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Extract total RNA from the cells.

-

Synthesize cDNA from 1 µg of total RNA.

-

Set up the qRT-PCR reaction with SYBR Green/TaqMan master mix, cDNA, and primers.

-

Run the qRT-PCR program with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

In Vivo Mouse Model Studies

Objective: To evaluate the in vivo efficacy of this compound in a disease model, such as a tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cells

-

This compound

-

Vehicle for administration (e.g., 0.5% methylcellulose with 0.1% Tween 80)

-

Calipers

Protocol:

-

Inject tumor cells subcutaneously into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound orally (e.g., by gavage) at a dose of 1-10 mg/kg daily. Administer vehicle to the control group.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal weight and general health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

Conclusion

This compound is a powerful research tool for elucidating the complex roles of the Notch signaling pathway in health and disease. Its high potency and selectivity for γ-secretase make it an ideal candidate for preclinical studies investigating Notch-dependent pathologies. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of inhibiting the Notch signaling pathway with this compound. As our understanding of the intricacies of Notch signaling continues to grow, so too will the potential applications of targeted inhibitors like this compound in the development of novel therapeutic strategies.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. rhodopsin-peptide.com [rhodopsin-peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. Notch Signaling Inhibition by LY411575 Attenuates Osteoblast Differentiation and Decreased Ectopic Bone Formation Capacity of Human Skeletal (Mesenchymal) Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Notch1 (C37C7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 8. haematologica.org [haematologica.org]

- 9. origene.com [origene.com]

An In-depth Technical Guide to LY-411575 for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-411575 is a potent, cell-permeable inhibitor of γ-secretase, a key enzyme in the amyloidogenic processing of amyloid precursor protein (APP).[1][2][3][4][5] Its ability to reduce the production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 species, has made it a valuable tool in Alzheimer's disease (AD) research. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency and efficacy, detailed experimental protocols for its use, and a discussion of its therapeutic potential and limitations.

Introduction: The Role of γ-Secretase in Alzheimer's Disease

The central pathological hallmark of Alzheimer's disease is the accumulation of extracellular plaques in the brain, primarily composed of Aβ peptides.[6] These peptides are generated through the sequential cleavage of APP by β-secretase (BACE1) and the γ-secretase complex.[7] The γ-secretase complex, a multi-subunit aspartyl protease, is responsible for the final intramembrane cleavage of the APP C-terminal fragment (C99), leading to the production of Aβ peptides of varying lengths.[7] Inhibition of γ-secretase is therefore a primary therapeutic strategy to reduce Aβ production and mitigate the progression of AD.[8][9]

This compound: A Potent γ-Secretase Inhibitor

This compound is a benzodiazepine-based compound that acts as a highly potent inhibitor of the γ-secretase complex.[10][11] By binding to the catalytic subunit of γ-secretase, presenilin, this compound effectively blocks the cleavage of APP, thereby reducing the generation of Aβ peptides.[6]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 Value | Reference |

| Membrane-based Assay | γ-Secretase | 0.078 nM | [1][3][4][5] |

| Cell-based Assay | γ-Secretase | 0.082 nM | [1][3][4][5] |

| Cell-based Assay | Notch S3 Cleavage | 0.39 nM | [1][3][4][5] |

| Cell-permeable Assay | γ-Secretase | 0.14 nM | [2] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Animal Model | Dosage | Effect on Aβ40 | Reference |

| Rat Brain and CSF | 1.3 mg/kg (ID50) | Dose-dependent reduction | [12] |

| TgCRND8 Mice (pre-plaque) | 0.6 mg/kg (ED50) | Reduction in cortical Aβ40 | [5] |

| APPswe/PS1dE9xYFP Mice | 5 mg/kg daily for 3 weeks | Significant reduction in plasma Aβ40 and Aβ42 | [13] |

| Tg2576 Mice | 10 mg/kg (oral) | Dose-dependent decrease in brain and plasma Aβ40 and Aβ42 | [5] |

Signaling Pathways

Amyloid Precursor Protein (APP) Processing Pathway

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. This compound specifically inhibits the final step of the amyloidogenic pathway.

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Notch Signaling Pathway and its Inhibition by this compound

γ-secretase also plays a crucial role in the Notch signaling pathway, which is essential for cell-fate decisions. Inhibition of γ-secretase by this compound can lead to mechanism-based toxicities due to the disruption of Notch signaling.

Caption: Notch Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro γ-Secretase Activity Assay (Cell-Free)

This protocol is adapted from established methods for measuring γ-secretase activity in a cell-free system.[14][15]

Objective: To determine the direct inhibitory effect of this compound on γ-secretase activity.

Materials:

-

HEK293 cells overexpressing APP

-

This compound

-

Membrane protein extraction buffer

-

CHAPSO detergent

-

Recombinant APP C-terminal fragment (C99) substrate

-

Aβ quantification kit (ELISA or Meso Scale Discovery)

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-APP cells and resuspend in hypotonic buffer.

-

Homogenize cells and centrifuge to pellet membranes.

-

Resuspend membrane pellet in a buffer containing a mild detergent like CHAPSO to solubilize the γ-secretase complex.

-

-

Enzyme Inhibition Assay:

-

Incubate the solubilized membrane preparation (containing γ-secretase) with varying concentrations of this compound.

-

Add the recombinant C99 substrate to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 1-4 hours).

-

-

Aβ Quantification:

-

Stop the reaction and measure the amount of Aβ produced using a specific ELISA or other sensitive immunoassay.

-

-

Data Analysis:

-

Plot the Aβ concentration against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: In Vitro γ-Secretase Activity Assay Workflow.

Aβ Quantification by Immunoprecipitation-Mass Spectrometry (IP-MS)

This protocol provides a highly sensitive and specific method for quantifying different Aβ species.

Objective: To accurately measure the levels of Aβ40 and Aβ42 in biological samples (e.g., cell culture media, CSF, brain homogenates) following treatment with this compound.

Materials:

-

Biological sample

-

Anti-Aβ antibodies (e.g., 6E10)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

MALDI-TOF mass spectrometer

Procedure:

-

Immunoprecipitation:

-

Incubate the biological sample with an anti-Aβ antibody to capture Aβ peptides.

-

Add protein A/G magnetic beads to bind the antibody-Aβ complexes.

-

Wash the beads several times to remove non-specific proteins.

-

-

Elution:

-

Elute the captured Aβ peptides from the beads using a low pH elution buffer.

-

-

Mass Spectrometry:

-

Mix the eluate with a MALDI matrix and spot onto a target plate.

-

Analyze the sample using a MALDI-TOF mass spectrometer to separate and quantify the different Aβ species based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Determine the peak intensities for Aβ40 and Aβ42 and compare the levels between treated and untreated samples.

-

In Vivo Efficacy and Toxicity Assessment in a Transgenic Mouse Model of AD

This protocol outlines a general procedure for evaluating the in vivo effects of this compound.

Objective: To assess the ability of this compound to reduce brain Aβ levels and to monitor for potential Notch-related side effects in an animal model.

Materials:

-

TgCRND8 or other suitable AD transgenic mouse model

-

This compound

-

Vehicle for oral administration

-

Tissue collection and processing reagents

-

Histology equipment and reagents

Procedure:

-

Dosing:

-

Sample Collection:

-

At the end of the treatment period, collect blood, CSF, and brain tissue.

-

-

Aβ Analysis:

-

Homogenize brain tissue and quantify Aβ levels in the brain, CSF, and plasma using ELISA or IP-MS.

-

-

Toxicity Assessment:

Caption: In Vivo Study Workflow for this compound.

Discussion and Future Perspectives

This compound has proven to be an invaluable research tool for understanding the role of γ-secretase in AD pathogenesis. Its high potency allows for robust inhibition of Aβ production in both in vitro and in vivo models. However, the clinical development of this compound and other potent γ-secretase inhibitors has been hampered by mechanism-based toxicities associated with the inhibition of Notch signaling.[8][9][11] These side effects, including gastrointestinal toxicity and impaired lymphocyte development, highlight the challenge of selectively targeting APP processing without affecting other essential physiological pathways.[8][9][16]

Future research in this area is focused on the development of γ-secretase modulators (GSMs) rather than inhibitors. GSMs aim to allosterically modulate the activity of γ-secretase to specifically reduce the production of Aβ42 while sparing the processing of Notch and other substrates. This approach may offer a more favorable therapeutic window for the treatment of Alzheimer's disease.

Conclusion

This compound remains a critical compound for preclinical research into the mechanisms of γ-secretase and the development of anti-amyloid therapies for Alzheimer's disease. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this potent inhibitor in their studies. Understanding both its efficacy in reducing Aβ and its potential for Notch-related toxicities is essential for the accurate interpretation of experimental results and the design of future therapeutic strategies.

References

- 1. A simplified and sensitive immunoprecipitation mass spectrometry protocol for the analysis of amyloid-beta peptides in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A streamlined, resource-efficient immunoprecipitation-mass spectrometry method for quantifying plasma amyloid-β biomarkers in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simplified and sensitive immunoprecipitation mass spectrometry protocol for the analysis of amyloid-beta peptides in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Notch Signaling | Cell Signaling Technology [cellsignal.com]

- 7. cusabio.com [cusabio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Imaging of Cancer γ-Secretase Activity Using an Inhibitor-based PET Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cell-free assays for gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

LY-411575 in Cancer Cell Line Studies: An In-Depth Technical Guide

Introduction

LY-411575 is a highly potent, cell-permeable small molecule that functions as a γ-secretase inhibitor.[1] Initially investigated for its potential in treating Alzheimer's disease by reducing the production of amyloid-β peptides, its powerful inhibitory effect on the Notch signaling pathway has made it a crucial tool in cancer research.[2][3] The dysregulation of the Notch signaling pathway is a known driver in the development and progression of various cancers, including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, and glioblastoma.[4][5] This guide provides a comprehensive overview of the use of this compound in cancer cell line studies, detailing its mechanism of action, experimental protocols, and its effects on cancer cell biology.

Core Mechanism of Action: Inhibition of Notch Signaling

This compound exerts its anti-cancer effects primarily by inhibiting the γ-secretase enzymatic complex.[6] This complex is a multi-protein intramembrane protease composed of presenilin, nicastrin, APH-1, and PEN-2.[6] One of the key substrates of γ-secretase is the Notch receptor.

The canonical Notch signaling pathway is initiated when a Notch ligand (e.g., Delta-like or Jagged) on one cell binds to a Notch receptor on an adjacent cell. This interaction triggers two successive proteolytic cleavages of the receptor. The final cleavage, known as S3 cleavage, is mediated by the γ-secretase complex.[6] This cleavage releases the Notch Intracellular Domain (NICD) into the cytoplasm.[4] The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF-1/Suppressor of Hairless/Lag-1) and co-activators like Mastermind-like (MAML).[4] This complex drives the expression of downstream target genes, including HES1 and c-Myc, which are critical for cell proliferation, differentiation, and survival.[7][8]

This compound directly binds to the presenilin subunit, the catalytic core of the γ-secretase complex, blocking its proteolytic activity.[6] This inhibition prevents the S3 cleavage of the Notch receptor, thereby halting the release of NICD.[6][9] Consequently, the downstream transcriptional activation of Notch target genes is suppressed, leading to anti-proliferative and pro-apoptotic effects in cancer cells that are dependent on Notch signaling for their survival.[5][7]

Quantitative Data: In Vitro Efficacy of this compound

This compound is a potent inhibitor of γ-secretase and Notch signaling, as demonstrated by its low half-maximal inhibitory concentration (IC50) values across various assays and cell lines.

| Target/Process | Assay Type | IC50 Value (nM) | Reference |

| γ-Secretase | Membrane-based | 0.078 | [6][9] |

| γ-Secretase | Cell-based | 0.082 | [6][9] |

| Notch S3 Cleavage | Cell-based | 0.39 | [9] |

| T-ALL Cell Line (HPB-ALL) | Cell-based (Notch Cleavage) | 13.3 | [7] |

Effects on Cancer Cell Lines

Inhibition of Cell Proliferation and Viability

A primary outcome of Notch signaling inhibition by this compound in dependent cancer cells is the reduction of cell proliferation and viability.[7] This is often achieved through the induction of cell cycle arrest.[7] For example, in T-ALL cell lines, which frequently harbor activating mutations in the Notch1 gene, treatment with γ-secretase inhibitors leads to G1 cell cycle arrest.[10]

Induction of Apoptosis

By blocking the pro-survival signals mediated by the Notch pathway, this compound can directly induce apoptosis in cancer cells.[5] This has been observed in Kaposi sarcoma cells, where the apoptotic effect could be reversed by the enforced expression of NICD, confirming the on-target effect of the inhibitor.[5] The induction of apoptosis is a key mechanism for the anti-tumor activity of this compound. The apoptotic process is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., BAX, BAK, BIM) and anti-apoptotic (e.g., BCL-2, BCL-XL, MCL-1) members.[11][12] Inhibition of Notch signaling can shift the balance towards apoptosis by upregulating pro-apoptotic proteins like BIM.[10][13]

Combination Therapies

The efficacy of this compound can be enhanced when used in combination with other anticancer agents. This approach can overcome resistance and lead to synergistic cell killing.

-

With Glucocorticoids in T-ALL: In glucocorticoid-resistant T-ALL cells, γ-secretase inhibitors can restore sensitivity to dexamethasone, leading to enhanced apoptosis.[10][13]

-

With Chemotherapy in Colon Cancer: Chemotherapy agents like oxaliplatin can paradoxically activate the Notch-1 pathway as a resistance mechanism. Co-treatment with a γ-secretase inhibitor can block this activation and synergistically decrease the viability of colon cancer cells.[14]

-

With Trastuzumab in Breast Cancer: In HER2+ breast cancer cells (BT474) that have developed resistance to trastuzumab, this compound treatment increased apoptosis and re-sensitized the cells to the antibody therapy.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects in vitro.

Cell Culture and Drug Treatment

-

Cell Lines: Select appropriate cancer cell lines (e.g., HPB-ALL for T-ALL, BT474 for breast cancer).

-

Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Dissolve this compound in DMSO to create a stock solution. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).

Cell Viability Assay (Resazurin-Based)

This assay measures the metabolic activity of viable cells.

-

Seeding: Plate cells in a 96-well plate at a predetermined optimal density.

-

Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Reagent Addition: Add Resazurin solution to each well and incubate for 2-4 hours.

-

Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).[7]

Western Blotting for Notch Pathway Proteins

This technique is used to detect changes in protein expression.

-

Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against NICD, Hes1, or other targets. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

In Vitro γ-Secretase Activity Assay

This assay directly measures the enzymatic activity of γ-secretase.

-

Enzyme Source: Prepare cell membranes containing the γ-secretase complex from a suitable cell line (e.g., HeLa).[15]

-

Substrate: Use a recombinant substrate, such as APP-C100-FLAG peptide.[15]

-

Reaction: Solubilize the membranes in a detergent buffer (e.g., 1% CHAPSO).[15] Incubate the membrane preparation with the substrate in the presence of various concentrations of this compound.

-

Detection: After incubation (e.g., 3 hours at 37°C), measure the product (e.g., Amyloid-β) using an ELISA.[15]

-

Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Conclusion

This compound is an invaluable research tool for investigating the role of Notch signaling in cancer. Its high potency and well-defined mechanism of action allow for the precise dissection of this critical pathway. Studies in various cancer cell lines have consistently demonstrated its ability to inhibit proliferation, induce apoptosis, and overcome drug resistance, particularly in malignancies with aberrant Notch activation. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize this compound in their own investigations, contributing to a deeper understanding of cancer biology and the development of novel therapeutic strategies targeting the Notch pathway.

References

- 1. Notch Signaling Inhibition by LY411575 Attenuates Osteoblast Differentiation and Decreased Ectopic Bone Formation Capacity of Human Skeletal (Mesenchymal) Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Notch Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chronic treatment with the gamma-secretase inhibitor LY-411,575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rhodopsin-peptide.com [rhodopsin-peptide.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The interference of Notch1 target Hes1 affects cell growth, differentiation and invasiveness of glioblastoma stem cells through modulation of multiple oncogenic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Gamma-secretase inhibitors reverse glucocorticoid resistance in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 12. BCL-2 protein family: attractive targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gamma-secretase inhibitors reverse glucocorticoid resistance in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gamma-Secretase Inhibitors Abrogate Oxaliplatin-Induced Activation of the Notch-1 Signaling Pathway in Colon Cancer Cells Resulting in Enhanced Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imaging of Cancer γ-Secretase Activity Using an Inhibitor-based PET Probe - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LY-411575 in HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-411575 is a potent, cell-permeable inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway.[1][2][3] The Notch pathway is crucial for regulating cell fate decisions, including proliferation, differentiation, and apoptosis.[3][4] Dysregulation of this pathway is implicated in various diseases, including cancer.[4][5] this compound exerts its effect by blocking the intramembrane cleavage of the Notch receptor, which prevents the release of the Notch intracellular domain (NICD) and subsequent downstream gene transcription.[2][4] These application notes provide detailed protocols for utilizing this compound in in vitro studies with HEK293 cells to investigate its effects on cell viability and Notch signaling.

Mechanism of Action: Inhibition of Notch Signaling

The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Jagged or Delta-like) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages. The final cleavage is mediated by the γ-secretase complex, which releases the NICD. NICD then translocates to the nucleus, where it forms a complex with other transcription factors to activate the expression of target genes, such as those in the HES family.[2][6] this compound potently inhibits this final γ-secretase-mediated cleavage step.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound from various assays.

| Assay Type | Target | IC50 Value | Reference |

| Membrane-based γ-secretase assay | γ-secretase activity | 0.078 nM | [1] |

| Cell-based γ-secretase assay | γ-secretase activity | 0.082 nM | [1] |

| Cell-based Notch assay | Notch S3 cleavage | 0.39 nM | [1] |

Experimental Protocols

1. HEK293 Cell Culture

This protocol outlines the basic culture of Human Embryonic Kidney (HEK293) cells, a common cell line for in vitro studies.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks

-

15 mL and 50 mL conical tubes

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of HEK293 cells rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

-

Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

-

Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a 1:5 to 1:10 split ratio.

2. Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of HEK293 cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]

Materials:

-

HEK293 cells

-

Complete growth medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Remove the old medium from the cells and add 100 µL of the medium with the different concentrations of this compound.

-

Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker for 1 hour at room temperature to dissolve the formazan crystals.[8]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3. Notch Signaling Reporter Assay

This protocol utilizes a HEK293 cell line stably transfected with a Notch-responsive reporter construct (e.g., a luciferase gene under the control of CSL-responsive elements) to quantify the inhibitory effect of this compound on the Notch signaling pathway.[10]

Materials:

-

Notch CSL Reporter – HEK293 cell line

-

Complete growth medium (potentially with selection antibiotics like Geneticin and Hygromycin)[10]

-

This compound

-

DMSO

-

White, clear-bottom 96-well plates

-

Luciferase assay reagent (e.g., ONE-Step Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the Notch CSL Reporter – HEK293 cells in a white, clear-bottom 96-well plate at a density of 30,000-40,000 cells per well in 90 µL of assay medium.[10]

-

Compound Preparation and Treatment: Prepare a serial dilution of this compound in assay medium. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2.

-

Luciferase Assay: Add 100 µL of the luciferase assay reagent to each well and incubate at room temperature for approximately 15 minutes, rocking gently.[10]

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for cell number if necessary. Calculate the percentage of Notch signaling inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value for Notch inhibition.

Visualizations

Caption: Mechanism of this compound action on the Notch signaling pathway.

Caption: General experimental workflow for in vitro assays with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of γ-Secretase Activity Inhibits Tumor Progression in a Mouse Model of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hek293.com [hek293.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. westbioscience.com [westbioscience.com]

Application Notes and Protocols for LY-411575 Administration in the TgCRND8 Mouse Model

These application notes provide a comprehensive guide for researchers utilizing the γ-secretase inhibitor LY-411575 in the TgCRND8 mouse model of Alzheimer's disease. This document includes quantitative data on dosage and effects, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from studies administering this compound to TgCRND8 mice.

Table 1: this compound Dosage and Administration in TgCRND8 Mice

| Dosage | Administration Route | Dosing Frequency | Treatment Duration | Vehicle/Formulation |

| 1 - 10 mg/kg | Oral | Once daily | 5 or 15 days | Formulated as 10 mg/ml solutions in 50% polyethylene glycol, 30% propylene glycol, 10% ethanol and diluted in 0.4% methylcellulose for dosing.[1][2][3] |

| 1 mg/kg | Oral | Not specified | 3 weeks | Not specified |

| 0.6 mg/kg (ED50) | Oral | Once daily | 6 days | Not specified |

| >3 mg/kg | Oral | Once daily | 6 days | Not specified |

Table 2: Effects of this compound in TgCRND8 Mice

| Dosage | Effect on Aβ | Side Effects |

| 10 mg/kg | Decreases brain and plasma Aβ40 and Aβ42.[1][2][3] | Reduces weight by 2g; induces marked atrophy of the cortical zone of the thymus and reduces the amount of thymocyte cells.[1][2][3] |

| 1 mg/kg | Reduced cortical Aβ40 by 69%.[4][5] | No intestinal effects; change in coat color observed.[4][5] |

| 0.6 mg/kg (ED50) | Reduced cortical Aβ40.[4][5][6] | Not specified |

| >3 mg/kg | Not specified | Significant thymus atrophy and intestinal goblet cell hyperplasia.[4][5][6] |

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of this compound to TgCRND8 mice.

Protocol 1: Preparation of this compound for Oral Administration

Materials:

-

This compound powder

-

Polyethylene glycol (PEG)

-

Propylene glycol

-

Ethanol

-

0.4% Methylcellulose solution

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a 10 mg/mL stock solution of this compound by dissolving the powder in a vehicle solution consisting of 50% polyethylene glycol, 30% propylene glycol, and 10% ethanol.[1][2][3]

-

Vortex the mixture thoroughly to ensure complete dissolution. Gentle warming at 37°C or sonication can be used to aid dissolution.[1][3]

-

For dosing, dilute the 10 mg/mL stock solution in 0.4% methylcellulose to achieve the desired final concentration for administration (e.g., 1 mg/kg, 10 mg/kg).[1][2][3] The final volume for oral gavage should be appropriate for the mouse's weight (typically 5-10 mL/kg).

Protocol 2: Oral Administration of this compound to TgCRND8 Mice

Materials:

-

Prepared this compound solution

-

Animal scale

-

Oral gavage needles (stainless steel, ball-tipped)

-

Syringes (1 mL)

Procedure:

-

Weigh each mouse accurately to determine the precise volume of the this compound solution to be administered.

-

Gently restrain the mouse.

-

Fill a 1 mL syringe with the appropriate volume of the prepared this compound solution.

-

Attach a gavage needle to the syringe.

-

Carefully insert the gavage needle into the mouse's esophagus and deliver the solution directly into the stomach.

-

Administer the dose once daily for the desired duration of the study (e.g., 5, 6, 15, or 21 days).[1][2][4][5]

-

Monitor the mice daily for any adverse effects, such as weight loss or changes in behavior.[1]

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

References

- 1. apexbt.com [apexbt.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. Studies to investigate the in vivo therapeutic window of the γ-secretase inhibitor N2-[(2S)-2-(3,5-Difluorophenyl)-2-hydroxyethanoyl]-N1-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-L-alaninamide (LY411,575) in the CRND8 mouse | AlzPED [alzped.nia.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Apoptosis | Gamma-secretase | TargetMol [targetmol.com]

Application Notes and Protocols for LY-411575 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-411575 is a highly potent, cell-permeable small molecule inhibitor of γ-secretase, a multi-subunit protease complex. By targeting the presenilin subunit, the catalytic core of γ-secretase, this compound effectively blocks the intramembrane cleavage of several type I transmembrane proteins.[1] Two of the most well-characterized substrates of γ-secretase are the Amyloid Precursor Protein (APP) and the Notch family of receptors. Inhibition of APP processing by this compound leads to a reduction in the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.

Furthermore, by preventing the cleavage and subsequent activation of Notch receptors, this compound serves as a powerful tool to investigate the physiological and pathological roles of the Notch signaling pathway.[2] Dysregulated Notch signaling is associated with various cellular processes, including cell fate determination, proliferation, differentiation, and apoptosis, and has been implicated in the development and progression of numerous cancers.[3] These application notes provide detailed protocols and concentration guidelines for the use of this compound in cell culture experiments to study its effects on cell viability, apoptosis, and the Notch signaling pathway.

Data Presentation

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound for its primary targets and its effects on the viability of various cell lines.

Table 1: Inhibitory Potency of this compound against γ-Secretase and Notch Signaling

| Target | Assay Type | IC50 Value | Reference |

| γ-secretase | Membrane-based | 0.078 nM | [1] |

| γ-secretase | Cell-based | 0.082 nM | [1] |

| Notch S3 Cleavage | Cell-based (HEK293) | 0.39 nM | [1] |

Table 2: Effective Concentrations of this compound in Cell Culture Models

| Cell Line | Cell Type | Assay | Effective Concentration | Incubation Time | Observed Effect | Reference |

| Kaposi's Sarcoma (KS) | Primary and Immortalized | Apoptosis (DNA/PI staining) | 500 µM | 24 hours | Induction of apoptosis | [4] |

| A549 | Human Lung Carcinoma | Western Blot | Not specified | Not specified | Inhibition of Notch1 signaling | |

| H460 | Human Lung Carcinoma | Western Blot | Not specified | Not specified | Inhibition of Notch1 signaling | |

| Human Skeletal (Mesenchymal) Stem Cells (hBMSCs) | Normal Stem Cell | Osteoblast Differentiation | 3 µM | 21 days | Inhibition of osteoblast differentiation | |

| Mouse Embryonic Stem Cells | Normal Stem Cell | Neural Differentiation | Not specified | Not specified | Promotion of neural differentiation | [2] |

| SH-SY5Y, MDA-MB-231 | Neuronal, Breast Cancer | General Cell-based Assays | 10 pM - 1 µM | 24-72 hours | General range for assessing Aβ and Notch inhibition |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-